![molecular formula C10H17NO B14396718 10-Methyl-10-azabicyclo[4.3.1]decan-8-one CAS No. 89613-85-4](/img/structure/B14396718.png)
10-Methyl-10-azabicyclo[4.3.1]decan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-10-azabicyclo[4.3.1]decan-8-one is a bicyclic compound that features a nitrogen atom within its ring structure.
準備方法
The synthesis of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Starting Material: Octanedioic acid is often used as the starting material.
Intermediate Formation: The key transformation involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate.
Bicyclic Formation: This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine.
Reduction: The formed bicyclic dione is reduced with lithium aluminium hydride to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane.
Final Product: Hydrogenolysis efficiently yields the target product, this compound.
化学反応の分析
10-Methyl-10-azabicyclo[4.3.1]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom in the ring structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
10-Methyl-10-azabicyclo[4.3.1]decan-8-one has several scientific research applications:
Synthetic Organic Chemistry: The compound serves as a precursor for the synthesis of various complex organic molecules.
Biological Research: It is used in the development of radiotracers for imaging studies, particularly in the context of neurotransmitter systems.
作用機序
The mechanism of action of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate cholinergic signaling pathways, which are crucial for various physiological processes in the central and peripheral nervous systems .
類似化合物との比較
10-Methyl-10-azabicyclo[4.3.1]decan-8-one can be compared with other similar bicyclic compounds, such as:
- 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one
- 9-Azabicyclo[3.3.2]decan-10-one
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical reactivity and biological activity .
特性
CAS番号 |
89613-85-4 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
10-methyl-10-azabicyclo[4.3.1]decan-8-one |
InChI |
InChI=1S/C10H17NO/c1-11-8-4-2-3-5-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3 |
InChIキー |
FAJBUMSQICCPDF-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCCCC1CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
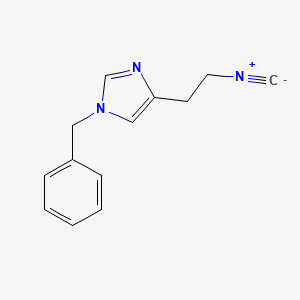
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
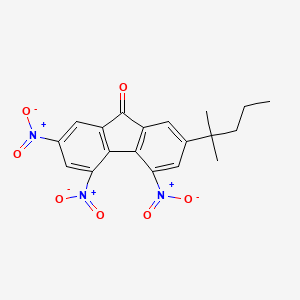
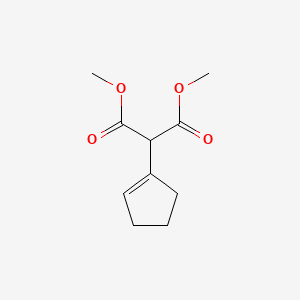
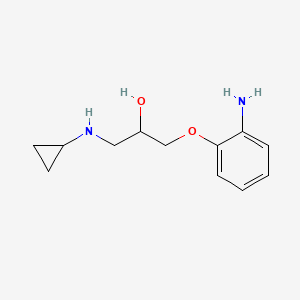


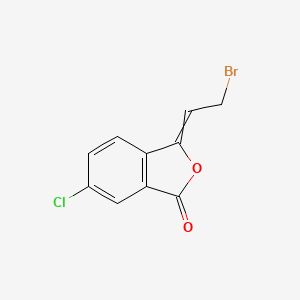
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
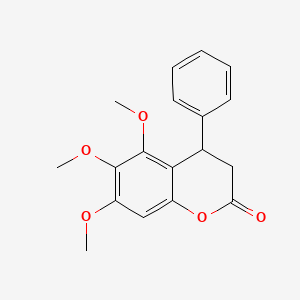
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

